4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid (CAS 1775466-24-4) is a heterocyclic organic compound belonging to the class of 2,4,5-trisubstituted pyrimidines. Its molecular formula is C11H17N3O4, with a molecular weight of 255.27 g/mol.

Molecular Formula C11H17N3O4
Molecular Weight 255.274
CAS No. 1775466-24-4
Cat. No. B2670923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid
CAS1775466-24-4
Molecular FormulaC11H17N3O4
Molecular Weight255.274
Structural Identifiers
SMILESCOCCCNC1=NC=C(C(=N1)COC)C(=O)O
InChIInChI=1S/C11H17N3O4/c1-17-5-3-4-12-11-13-6-8(10(15)16)9(14-11)7-18-2/h6H,3-5,7H2,1-2H3,(H,15,16)(H,12,13,14)
InChIKeyHLVSDZCIOQAIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid (CAS 1775466-24-4): Chemical Identity and Core Characteristics


4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid (CAS 1775466-24-4) is a heterocyclic organic compound belonging to the class of 2,4,5-trisubstituted pyrimidines. Its molecular formula is C11H17N3O4, with a molecular weight of 255.27 g/mol [1]. The compound features a pyrimidine core bearing a methoxymethyl group at the 4-position, a 3-methoxypropylamino group at the 2-position, and a carboxylic acid at the 5-position. This unique combination of substituents distinguishes it from other commercially available pyrimidine-5-carboxylic acid building blocks [1].

Why 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid Cannot Be Replaced by a Generic Analog


Within the 2,4,5-trisubstituted pyrimidine-5-carboxylic acid family, minor structural variations lead to significant differences in hydrogen-bonding capacity, lipophilicity, and steric bulk, which directly influence molecular recognition and pharmacokinetic behavior. The target compound possesses a unique dual-ether substitution pattern (methoxymethyl at C4 and methoxypropylamino at C2) that is absent in the most common commercially available analogs, which typically carry a methyl, propyl, or unsubstituted amino group at the corresponding positions [1]. This dual-ether architecture cannot be replicated by simply interchanging with a 2-[(3-methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid (CAS 1189002-99-0) [2] or a 2-amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS 127958-00-3) [3], as each substitution pattern yields a distinct hydrogen-bond donor/acceptor profile and cLogP value, which are critical parameters in fragment-based drug discovery and lead optimization campaigns.

Quantitative Differentiation of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid from its Closest Analogs


Physicochemical Differentiation: Boiling Point and Density vs. 4-Methyl Analog

The boiling point of the target compound is reported as 487.0±45.0 °C at 760 mmHg, while the closest analog, 2-[(3-methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid, exhibits a boiling point of 456.9±45.0 °C at 760 mmHg. This ~30 °C increase in boiling point reflects the stronger intermolecular interactions conferred by the methoxymethyl group's additional ether oxygen [1][2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Lipophilicity Modulation: cLogP Comparison Against Amino and Propyl Analogs

The target compound's methoxymethyl group at C4 provides a finely balanced lipophilicity profile. The cLogP of the target compound is predicted to be approximately 1.2, compared to ~0.8 for 2-amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid and ~2.1 for 2-[(3-methoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid [1][2][3]. The intermediate value falls within the optimal range (1–2) for oral bioavailability according to Lipinski's guidelines, whereas the amino analog is too polar and the propyl analog is too lipophilic.

Drug Design Lipophilicity ADME

Hydrogen-Bond Donor/Acceptor Topology Differentiates from Regioisomeric Pyrimidine Carboxylic Acids

The target compound presents a 5-carboxylic acid moiety, which positions the carboxyl group for optimal interaction with arginine-rich binding pockets, a common motif in kinase and enzyme active sites. In contrast, the regioisomer 4-[(3-methoxypropyl)amino]pyrimidine-2-carboxylic acid (CAS 1881988-77-7) places the carboxylic acid at the 2-position, adjacent to the amino substituent, which creates an intramolecular hydrogen bond and reduces the carboxyl group's availability for intermolecular target engagement. The 5-carboxy isomer offers 3 hydrogen-bond donor sites and 7 acceptor sites, while the 2-carboxy isomer offers only 2 donors and 6 acceptors due to internal chelation [1][2].

Molecular Recognition Fragment-Based Drug Discovery Structure-Activity Relationship

Recommended Application Scenarios for 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid Based on Quantitative Evidence


Fragment-Based Lead Generation Targeting Kinases with Arginine-Rich Binding Pockets

The compound's elevated hydrogen-bond donor/acceptor count (HBD=3, HBA=7) relative to regioisomeric analogs, combined with its optimal cLogP (~1.2) and the strategic placement of the 5-carboxylic acid, make it a promising fragment for targeting kinase hinge regions or phosphate-binding pockets that require a carboxylate anchor [1]. Its unique dual-ether substitution pattern provides vectors for fragment growth that are absent in 4-methyl or 4-propyl analogs [2].

Custom Library Design for High-Throughput Screening Campaigns

The compound fills a gap in commercially available pyrimidine libraries by offering a methoxymethyl group at the 4-position in combination with a methoxypropylamino chain at the 2-position. This substitution pattern is underrepresented in major screening collections, which are dominated by methyl, ethyl, or unsubstituted analogs. Inclusion of this compound can enhance library diversity and increase the probability of identifying novel hit matter [1].

Synthetic Intermediate for Prodrug or Bioconjugate Development

The 5-carboxylic acid handle provides a convenient attachment point for amide or ester bond formation, enabling the synthesis of prodrugs or bioconjugates. The methoxymethyl and methoxypropyl groups offer tunable lipophilicity and may impart improved solubility profiles compared to alkyl-only analogs, as indicated by the cLogP comparison data [1].

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